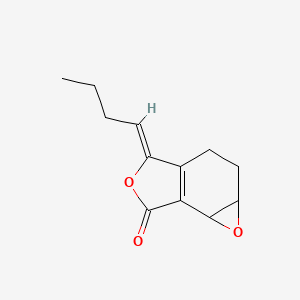

Z-6,7-Epoxyligustilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-6,7-Epoxyligustilide: This compound is known for its various pharmacological activities, including neuroprotective, anti-inflammatory, and vasorelaxing effects . It is a significant component in traditional Chinese medicine, where it is used to treat various ailments, particularly those related to women’s health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Z-6,7-Epoxyligustilide can be achieved through specific electrochemical reactions. One method involves the oxidation of Z-ligustilide, a major phthalide in Angelica sinensis, to produce this compound. This reaction can be carried out in vitro using electrochemistry coupled with mass spectrometry . The reaction conditions typically involve the use of liver microsomes and specific oxidation reagents.

Industrial Production Methods: Industrial production of this compound is less common due to its instability and low yield in natural conditions. advancements in electrochemical reactions have made it possible to produce this compound efficiently in the laboratory. For instance, 6 mg of this compound can be prepared from 120 mg of Z-ligustilide using electrochemical methods .

Analyse Chemischer Reaktionen

Types of Reactions: Z-6,7-Epoxyligustilide undergoes several types of chemical reactions, including oxidation, hydrolysis, and isomerization . These reactions are crucial for its transformation and degradation.

Common Reagents and Conditions:

Oxidation: Common reagents include liver microsomes and specific oxidizing agents.

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of various degradation products.

Isomerization: This reaction involves the rearrangement of the molecular structure, often facilitated by heat or light exposure.

Major Products Formed: The major products formed from these reactions include senkyunolide I, senkyunolide H, and other degradation products such as (E)-6,7-trans-dihydroxyligustilide .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a model compound to study the degradation pathways of phthalides.

- Investigated for its reactivity and stability under different conditions .

Biology:

- Studied for its neuroprotective effects, particularly in models of neurodegenerative diseases .

- Examined for its anti-inflammatory properties and its ability to modulate immune responses .

Medicine:

- Used in traditional Chinese medicine for treating gynecological conditions and promoting blood circulation .

- Investigated for its potential as a chemopreventive agent due to its ability to induce detoxification enzymes .

Industry:

Wirkmechanismus

The mechanism of action of Z-6,7-Epoxyligustilide involves several molecular targets and pathways:

Neuroprotective Effects: It exerts its neuroprotective effects by modulating oxidative stress and inflammation pathways.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Vasorelaxing Effects: It promotes vasodilation by modulating the nitric oxide pathway and reducing vascular resistance.

Vergleich Mit ähnlichen Verbindungen

Z-6,7-Epoxyligustilide is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Some similar compounds include:

Z-ligustilide: The parent compound from which this compound is derived.

Senkyunolide I and H: Degradation products of Z-ligustilide that also exhibit neuroprotective and anti-inflammatory effects.

3-butylidene-7-hydroxyphthalide: Another phthalide compound with similar biological activities.

This compound stands out due to its unique epoxide moiety, which contributes to its distinct reactivity and biological effects .

Eigenschaften

CAS-Nummer |

106533-40-8 |

|---|---|

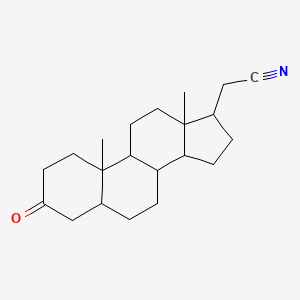

Molekularformel |

C12H14O3 |

Molekulargewicht |

206.24 g/mol |

IUPAC-Name |

(4Z)-4-butylidene-1a,2,3,6b-tetrahydrooxireno[2,3-g][2]benzofuran-6-one |

InChI |

InChI=1S/C12H14O3/c1-2-3-4-8-7-5-6-9-11(14-9)10(7)12(13)15-8/h4,9,11H,2-3,5-6H2,1H3/b8-4- |

InChI-Schlüssel |

ZCTBULGQERTBEG-YWEYNIOJSA-N |

Isomerische SMILES |

CCC/C=C\1/C2=C(C3C(O3)CC2)C(=O)O1 |

Kanonische SMILES |

CCCC=C1C2=C(C3C(O3)CC2)C(=O)O1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)

![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)